molecular formula C12H21NO4 B2762147 (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate CAS No. 161108-80-1

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No.: B2762147
CAS No.: 161108-80-1
M. Wt: 243.303
InChI Key: YNNKALSAEGQYQS-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound often used in organic synthesis and medicinal chemistry. Its structure features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl ester and a methoxy-oxoethyl group. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group is usually introduced via esterification, where a carboxylic acid group on the pyrrolidine ring reacts with tert-butyl alcohol in the presence of an acid catalyst.

    Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group can be added through an alkylation reaction, where a suitable alkylating agent, such as a methoxy-oxoethyl halide, reacts with the pyrrolidine ring under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxoethyl moiety, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and as a ligand in receptor binding assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and safety profile.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

    tert-butyl 1-(2-hydroxy-2-oxoethyl)pyrrolidine-2-carboxylate: A similar compound with a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.

    tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxamide: A derivative with an amide group, which may have different solubility and stability characteristics.

Uniqueness

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

tert-butyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)9-6-5-7-13(9)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNKALSAEGQYQS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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